molecular formula C7H15NO3 B2829716 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol CAS No. 1694446-17-7

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol

Cat. No.: B2829716
CAS No.: 1694446-17-7
M. Wt: 161.201
InChI Key: VQICZVTXUISKQG-UHFFFAOYSA-N
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Description

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C7H15NO2. It is known for its unique structure, which includes an oxolane ring and an aminomethyl group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol typically involves the reaction of oxirane with an aminomethyl compound under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the oxolane ring. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques such as distillation and chromatography are employed to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxides, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxolane ring provides structural stability and enhances its binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Aminomethyl)tetrahydrofuran-3-yl]oxy}ethan-1-ol
  • 2-{[3-(Aminomethyl)oxolan-2-yl]oxy}ethan-1-ol
  • 2-{[3-(Aminomethyl)oxolan-4-yl]oxy}ethan-1-ol

Uniqueness

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol is unique due to its specific oxolane ring structure and the position of the aminomethyl group. This configuration imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[3-(aminomethyl)oxolan-3-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c8-5-7(11-4-2-9)1-3-10-6-7/h9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQICZVTXUISKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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